Aqueous Solubility Enhancement of Imatinib Mesylate Versus Imatinib Free Base
Imatinib free base exhibits critically low aqueous solubility of 0.001 g/100 mL, which precludes its direct use in oral formulations [1]. The mesylate salt (CAS 220127-57-1) achieves substantially enhanced solubility in aqueous buffers at pH ≤5.5, meeting the requirement for oral bioavailability, though solubility decreases markedly to very slightly soluble to insoluble in neutral/alkaline aqueous buffers [2].
| Evidence Dimension | Aqueous solubility |
|---|---|
| Target Compound Data | Very soluble to freely soluble in aqueous buffers at pH ≤5.5; very slightly soluble to insoluble in neutral/alkaline aqueous buffers [1][2] |
| Comparator Or Baseline | Imatinib free base: 0.001 g/100 mL in water and in slightly alkaline aqueous solutions [1] |
| Quantified Difference | Orders-of-magnitude solubility enhancement in acidic pH range; free base is essentially insoluble under all aqueous pH conditions |
| Conditions | Water and aqueous buffer systems; solubility measured at ambient temperature |
Why This Matters
The mesylate salt enables formulation of an orally bioavailable drug product, whereas the free base cannot be used for oral administration due to negligible aqueous solubility.
- [1] Medidex. Imatinib Mesylate Drug Information. 2018. Accessed 2026. View Source
- [2] IMKELDI (imatinib) oral solution. FDA Package Insert. Shorla Oncology Inc.; 2024:9. View Source
